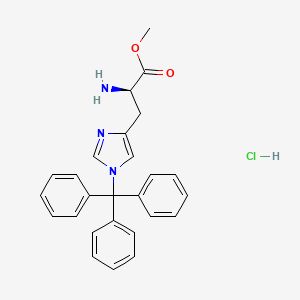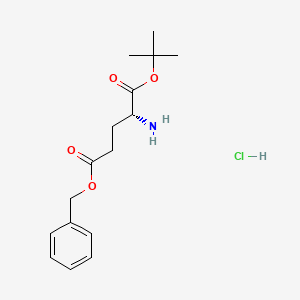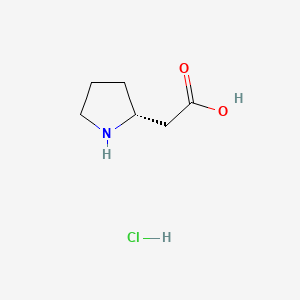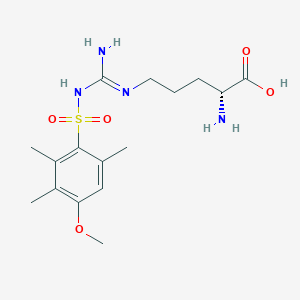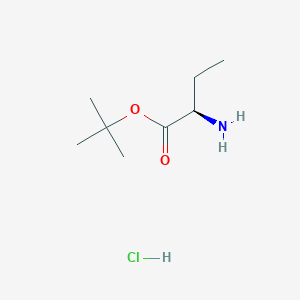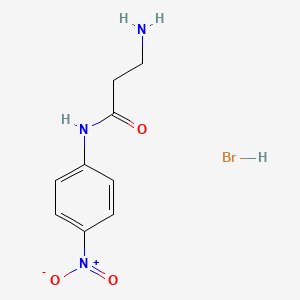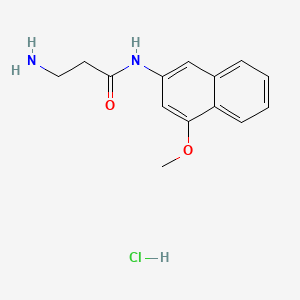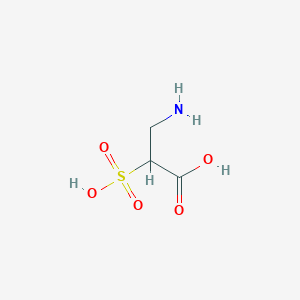
H-D-Phe-NH2 hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Phe-NH2 HCl, also known as α-methyl-d-phenylalanine hydrochloride, is an artificial amino acid that has been used in a variety of scientific research applications. It is a synthetic derivative of the naturally occurring amino acid, phenylalanine, and is used in the synthesis of peptides, proteins, and other biological molecules. This compound is a chiral molecule, meaning that it can exist in two different forms, known as R- and S-enantiomers, which can have different effects depending on the application. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Scientific Research Applications
H-D-Phe-NH2 HCl has a variety of scientific research applications. It is commonly used as a substrate in peptide synthesis, as it can be used to synthesize peptides with a variety of amino acid sequences. It is also used in protein engineering, as it can be used to modify the structure and function of proteins. Additionally, it is used in drug design and development, as it can be used to create new drugs that have specific effects on the body.
Mechanism of Action
Target of Action
The primary target of H-D-Phe-NH2 HCL, also known as Taphalgin, is the μ-opioid receptors . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They play a crucial role in analgesia, and are the primary target of most opioid drugs.
Mode of Action
Taphalgin interacts with μ-opioid receptors, leading to their subsequent desensitization . This interaction is presumed to be analogous to that of endogenous peptides . The replacement of D-Ala2 by D-Arg2 in the starting amino-acid sequence of dermorphine, from which Taphalgin is derived, makes the molecule more resistant to enzymatic degradation .
Biochemical Pathways
It is known that the compound’s interaction with μ-opioid receptors can lead to analgesic effects
Pharmacokinetics
The compound’s resistance to enzymatic degradation suggests that it may have a longer half-life than other similar compounds .
Result of Action
Taphalgin has been shown to have potent analgesic activity, significantly prolonging the tail-flick latency in mice when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of Taphalgin at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .
Action Environment
The action of Taphalgin can be influenced by various environmental factors. For instance, the compound’s self-assembly into nanostructures and hydrogels can be affected by pH and temperature
Advantages and Limitations for Lab Experiments
H-D-Phe-NH2 HCl has several advantages for use in lab experiments. It is relatively inexpensive to purchase and is stable at room temperature. Additionally, it is easy to use, as it does not require any special equipment or techniques for synthesis. However, there are some limitations to using this compound in lab experiments. It is not water-soluble, so it must be dissolved in an organic solvent before use. Additionally, it can be difficult to synthesize in large quantities, as the reaction can take a long time to complete.
Future Directions
H-D-Phe-NH2 HCl has a variety of potential future applications. It could be used to create new drugs that target specific biochemical pathways in the body, or to modify existing drugs to increase their effectiveness. Additionally, it could be used to create new peptides or proteins with specific functions, or to modify existing proteins to increase their activity. Additionally, it could be used to study the effects of chiral molecules on biochemical pathways, as the two enantiomers have different effects on the body. Finally, it could be used to study the effects of neurotransmitter modulation, as it has been shown to affect the levels of dopamine and norepinephrine in the brain.
Synthesis Methods
H-D-Phe-NH2 HCl can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. In chemical synthesis, the molecule is synthesized from the starting material, phenylalanine, using a series of chemical reactions. In enzymatic synthesis, the molecule is synthesized using enzymes, which catalyze the reaction. In both cases, the final product is the this compound molecule.
properties
IUPAC Name |
(2R)-2-amino-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHLGTPNBQXSJT-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


